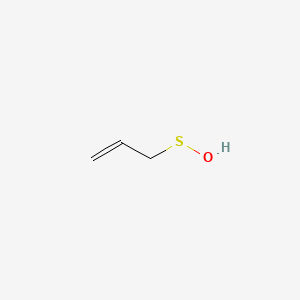

Allylsulfenate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62965-27-9 |

|---|---|

Molecular Formula |

C3H6OS |

Molecular Weight |

90.15 g/mol |

IUPAC Name |

3-hydroxysulfanylprop-1-ene |

InChI |

InChI=1S/C3H6OS/c1-2-3-5-4/h2,4H,1,3H2 |

InChI Key |

WLHNIAVMSNXYHO-UHFFFAOYSA-N |

SMILES |

C=CCSO |

Canonical SMILES |

C=CCSO |

Synonyms |

2-propenesulfenic acid |

Origin of Product |

United States |

Fundamental Mechanistic Pathways and Transformations Involving Allylsulfenate

Thenih.govuni.lu-Sigmatropic Rearrangement of Allylic Sulfoxides to Allylsulfenates

The nih.govuni.lu-sigmatropic rearrangement of allylic sulfoxides to allylsulfenates is a well-established pericyclic reaction. This transformation involves the concerted migration of a carbon-sulfur sigma bond and a carbon-carbon pi bond, along with the formation of a new carbon-oxygen pi bond and a sulfur-oxygen sigma bond. The reaction is often referred to as the Mislow-Evans rearrangement when the allylsulfenate intermediate is subsequently trapped, typically with a thiophile, to yield allylic alcohols. thermofisher.comwikipedia.org

Detailed Mechanistic Elucidation of the Sulfoxide-Sulfenate Rearrangement

The mechanism of the nih.govuni.lu-sigmatropic rearrangement of allylic sulfoxides to allylsulfenates proceeds through a five-membered cyclic transition state. wikipedia.orgwikipedia.org This transition state involves the breaking of the C-S sigma bond and the C-C pi bond of the allylic sulfoxide (B87167), while simultaneously forming a new C-C pi bond and an S-O sigma bond, and shifting the double bond in the allyl moiety. The reaction is considered a concerted process, meaning bond breaking and formation occur in a single, synchronized step. wikipedia.org

The general scheme for this rearrangement involves an allylic sulfoxide (R-S(O)-allyl) rearranging to an this compound (R-O-S-allyl). wikipedia.org The reversibility of this process is a key characteristic, with the equilibrium generally favoring the more stable allylic sulfoxide. nih.govresearchgate.netacs.org However, the presence of a trapping agent, such as a thiophile (e.g., phosphites or amines), can drive the reaction forward by consuming the this compound as it is formed, leading to the isolation of products derived from the sulfenate, such as allylic alcohols. thermofisher.comorganicchemistrydata.orgnih.gov

Lewis acids can catalyze this rearrangement by coordinating to the oxygen of the sulfoxide, thereby increasing the electrophilicity of the sulfur atom and facilitating the pericyclic process. nih.govbhu.ac.in Computational studies using density functional theory (DFT) have been employed to model the transition states and understand the energetic profiles of these rearrangements. researchgate.netresearchgate.netnih.govodu.edu

Stereochemical Outcomes and Diastereoselectivity innih.govuni.lu-Sigmatropic Rearrangements

The nih.govuni.lu-sigmatropic rearrangement of allylic sulfoxides is known for its high degree of stereoselectivity, allowing for effective transfer of stereochemical information from the starting sulfoxide to the product. nih.govwikipedia.orgresearchgate.netacs.orgnih.govresearchgate.netnih.gov The stereochemistry of the newly formed double bond in the this compound (and subsequently in the allylic alcohol product) shows a strong preference for the E-alkene (or trans) isomer. wikipedia.orgchemeurope.com

The stereochemistry at the newly formed carbon-carbon bond is influenced by the conformation of the five-membered ring transition state. wikipedia.orgchemeurope.com Generally, E-alkenes tend to favor the formation of the anti product, while Z-alkenes favor the formation of the syn product. wikipedia.orgchemeurope.com Diastereoselectivity can be high, particularly for Z-alkenes bearing anion-stabilizing groups. wikipedia.orgchemeurope.com Hydrocarbon substituents tend to prefer the exo orientation in the envelope-like transition state, while anion-stabilizing groups favor the endo orientation. wikipedia.orgchemeurope.com

Studies involving enantiomerically pure allylic sulfoxides have demonstrated that the chirality at the sulfur atom can be effectively transferred to the carbon adjacent to the oxygen in the resulting this compound-derived product. thermofisher.comwikipedia.orgnih.govnih.gov This stereospecificity makes the Mislow-Evans rearrangement a valuable tool in asymmetric synthesis. wikipedia.org

Kinetic and Thermodynamic Aspects of the Sulfoxide-Sulfenate Equilibrium

The nih.govuni.lu-sigmatropic rearrangement of allylic sulfoxides to allylsulfenates is a reversible process. nih.govresearchgate.netacs.org The equilibrium constant for this rearrangement generally favors the allylic sulfoxide. nih.govresearchgate.netacs.org For instance, the analogous selenoxide-selenenate rearrangement shows an equilibrium that strongly favors the selenenate ester (ΔG ≈ -11 kcal/mol), making it effectively irreversible, whereas the sulfoxide-sulfenate equilibrium is only slightly shifted towards the sulfoxide (ΔG = 1.5 kcal/mol) with a larger activation barrier. nih.govodu.edu

Kinetic studies have investigated the rates of this rearrangement. The rate of racemization of allylic sulfoxides, which occurs through reversible formation of the achiral sulfenate intermediate, is significantly faster than that of analogous alkyl sulfoxides. organicchemistrydata.orgnih.gov This highlights the lower barrier for the sigmatropic rearrangement compared to inversion at the sulfur center in non-allylic sulfoxides.

Computational studies have provided insights into the activation barriers. For instance, the activation barrier (ΔG‡) for the rearrangement of a simple allylic sulfoxide through the endo transition state has been estimated to be around 19.8 kcal/mol. nih.govodu.edu The relative energies of the endo and exo transition states influence the enantioselectivity of the rearrangement. nih.govodu.edu

Palladium catalysis has been shown to lower the activation barriers for the Mislow-Braverman-Evans rearrangement, suggesting a catalytic effect on the rearrangement process. researchgate.net

Table 1: Relative Energies of Transition States for Allylic Sulfoxide Rearrangement (Theoretical)

| Transition State Conformation | Relative Energy (kcal/mol) | Reference |

| endo | 19.8 (ΔG‡) | nih.govodu.edu |

| exo | ~2 kcal/mol higher than endo (for selenoxides, analogous behavior expected) | nih.govodu.edu |

Retro-Ene Reactions and this compound Formation

Allylsulfenates can also be formed through retro-ene reactions, which are the reverse of ene reactions. An ene reaction involves a reaction between an alkene with an allylic hydrogen (the 'ene') and a compound with a multiple bond (the 'enophile'), resulting in the formation of a new sigma bond and migration of the double bond. wikipedia.orglibretexts.orgorganic-chemistry.org The retro-ene reaction is a unimolecular fragmentation process. libretexts.org

Unimolecular Dissociation Pathways Leading to this compound

Retro-ene reactions are unimolecular processes where a molecule fragments into two or more smaller molecules. libretexts.org In the context of this compound formation, this could involve the thermal decomposition of certain sulfur-containing precursors. For example, allylic sulfinic acids have been shown to undergo spontaneous decomposition via a retro-ene mechanism to yield propenes and sulfur dioxide. usc.edu.au While this specific example leads to sulfur dioxide extrusion, the principle of unimolecular dissociation through a retro-ene pathway is relevant to the potential formation of allylsulfenates from appropriate precursors.

Another instance of a process involving retro-ene fragmentation in sulfur chemistry is the thermolysis of allylic sulfoxides that cannot undergo a typical syn elimination. This can lead to the formation of 1,3-dienes, presumably through a nih.govuni.lu-rearrangement followed by the thermal elimination of sulfenic acid, which could involve steps related to this compound intermediates or related species. researchgate.net

Characterization of Transition State Structures in Retro-Ene Processes

Retro-ene reactions typically proceed through a six-membered cyclic transition state, although five-membered transition states are also possible depending on the specific reaction. wikipedia.orgnih.govinflibnet.ac.in These transition states are often described as being "highly organized" or having an "envelope conformation". wikipedia.orgusc.edu.auinflibnet.ac.in

Studies on the desulfination of allylic sulfinic acids, which occurs via a retro-ene mechanism, have provided insights into the transition state character. This reaction was found to proceed through a concerted process involving a relatively compact, early transition state. usc.edu.au Kinetic investigations, including the measurement of activation entropy and volume of activation, supported a concerted retro-ene mechanism. usc.edu.au

For instance, the desulfination of allylsulfinic acid in toluene (B28343) showed a first-order rate law with a large, negative activation entropy (ΔS‡ = -146 ± 17 J K⁻¹) and a negative volume of activation (ΔV‡ = -5.5 ± 1.0 cm³ mol⁻¹). usc.edu.au These values are comparable to those observed for other concerted pericyclic reactions, such as the retro Diels-Alder reaction, and are consistent with a highly ordered transition state where bond formation and breaking are synchronized. usc.edu.au

Density functional theory (DFT) calculations have been used to model the transition states of retro-ene reactions, including those involving heteroatoms. wikipedia.orgnih.gov These calculations help to characterize the geometry and energetic profile of the transition state, providing further support for concerted mechanisms in many retro-ene fragmentations. wikipedia.orgnih.gov

Table 2: Kinetic Parameters for Allylsulfinic Acid Desulfination (Retro-Ene)

| Parameter | Value | Conditions | Reference |

| Rate Constant (k₂⁹⁷K) | (5.5 ± 0.1) × 10⁻⁴ s⁻¹ | Toluene | usc.edu.au |

| Activation Entropy (ΔS‡) | -146 ± 17 J K⁻¹ | Toluene | usc.edu.au |

| Volume of Activation (ΔV‡) | -5.5 ± 1.0 cm³ mol⁻¹ | Not specified for ΔV‡, likely toluene | usc.edu.au |

| Deuterium Kinetic Isotope Effect (kH/kD) | 2.5 ± 0.1 | Not specified | usc.edu.au |

This compound as an Intermediate in Sulfenate Ester Synthesis

This compound esters are key intermediates in the conversion of allylic sulfoxides to allylic alcohols, a transformation often facilitated by a fishersci.cawikipedia.org-sigmatropic rearrangement. wikipedia.org This process, known as the Mislow-Evans rearrangement, involves the reversible isomerization between allylic sulfoxides and allylic sulfenate esters. wikipedia.org

The primary route to allylic sulfenate esters discussed in the literature involves the thermal fishersci.cawikipedia.org-sigmatropic rearrangement of allylic sulfoxides. wikipedia.org This concerted pericyclic reaction proceeds through a five-membered cyclic transition state, resulting in the migration of the oxygen atom from sulfur to the allylic carbon and a shift of the double bond.

While the rearrangement is reversible, the sulfenate ester intermediate is typically less thermodynamically stable than the corresponding sulfoxide. To drive the reaction towards products derived from the sulfenate ester, the intermediate is often trapped in situ by a suitable reagent. wikipedia.org A common strategy involves the use of thiophiles, such as trimethyl phosphite (B83602). fishersci.cawikipedia.org The thiophile undergoes nucleophilic attack on the sulfur atom of the sulfenate ester, leading to cleavage of the sulfur-oxygen bond and formation of an allylic alcohol and a phosphorus-containing species. fishersci.cawikipedia.org

Another method for preparing allylic sulfenate esters involves treating allyl alcohol with a sulfenyl chloride (RSCl) in the presence of a base. The base deprotonates the allyl alcohol, and the resulting alkoxide attacks the sulfur atom of the sulfenyl chloride, forming the sulfenate ester. fishersci.ca

The Mislow-Evans rearrangement is a powerful tool for stereocontrolled transformations in organic synthesis. nih.govwikipedia.org The reaction involves the transfer of chirality from the sulfur center of the allylic sulfoxide to the carbon center of the resulting allylic alcohol. This stereochemical transfer is influenced by the geometry of the transition state, with a preference often observed for either the endo or exo transition state. The choice of transition state can dictate the stereochemical outcome at the newly formed chiral center in the allylic alcohol product. Additionally, factors such as allylic 1,3-strain can play a role in enhancing the stereoselectivity and achieving complete chirality transfer in certain substituted systems.

Mechanistic Routes to Form Sulfenate Esters from this compound

Reactivity Profiles of this compound with Diverse Chemical Species

This compound and its corresponding sulfenate ester intermediate exhibit diverse reactivity patterns due to the presence of the sulfenic acid functional group and the allylic double bond. nih.gov

Sulfenate species, including the anionic form of this compound (this compound anion), are known for their nucleophilicity, particularly at the sulfur atom. These species can react with electrophiles. While the primary trapping strategy discussed in the context of the Mislow-Evans rearrangement involves nucleophilic attack on the sulfenate ester, the concept of electrophilic trapping applies to sulfenate anions, which can be captured by electrophiles to form sulfoxides. This compound itself can also participate in electrophilic reactions at the sulfur-oxygen bond. nih.gov

A key aspect of this compound chemistry, particularly concerning the sulfenate ester intermediate formed in the Mislow-Evans rearrangement, is its reactivity towards nucleophiles. fishersci.cawikipedia.org As discussed in Section 2.3.1, thiophiles like trimethyl phosphite readily react with the allylic sulfenate ester. fishersci.cawikipedia.org This reaction proceeds via nucleophilic attack by the thiophile on the sulfur atom, leading to the cleavage of the S-O bond and the formation of an allylic alcohol. fishersci.cawikipedia.org Other amine derivatives have also been shown to cleave the oxygen-sulfur bond of sulfenate esters through nucleophilic attack. fishersci.ca this compound itself, as a sulfenic acid, can undergo nucleophilic attack at the sulfur atom. nih.gov

Electrophilic Trapping and Capture of this compound Equivalents

Pericyclic Reactions of this compound Beyond thefishersci.cawikipedia.org-Sigmatropic Framework

The most prominent pericyclic reaction involving this compound is the reversible fishersci.cawikipedia.org-sigmatropic rearrangement with allylic sulfoxides, which is central to the Mislow-Evans rearrangement. nih.govwikipedia.org This reaction involves a concerted reorganization of electrons through a cyclic transition state.

While pericyclic reactions encompass various types, including cycloadditions, electrocyclic reactions, and ene reactions, the provided information primarily focuses on the fishersci.cawikipedia.org-sigmatropic rearrangement in the context of this compound. Specific examples or detailed discussions of this compound participating directly as a reactant or intermediate in other types of pericyclic reactions (such as Diels-Alder cycloadditions, electrocyclic ring opening/closing, or ene reactions) are not extensively covered in the provided search results. Therefore, based on the available information, the fishersci.cawikipedia.org-sigmatropic rearrangement stands out as the characteristic pericyclic transformation involving the this compound structure.

Theoretical and Computational Investigations of Allylsulfenate Chemistry

Quantum Chemical Studies (Ab Initio and DFT) on Allylsulfenate Structures and Reactivity

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are widely used to study the molecular structure and reactivity of chemical compounds, including this compound. These methods can provide detailed information about the optimized geometries of molecules, their electronic properties, and the energy changes that occur during a chemical reaction. researchgate.net DFT, in particular, has become a standard tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. gu.se

Elucidation of Transition State Geometries for this compound Rearrangements

Transition states are critical, short-lived molecular structures that exist at the point of maximum energy along a reaction pathway, connecting reactants to products. gmu.edulibretexts.org Computational studies are essential for characterizing the geometries of these transition states, which cannot be directly observed experimentally. For this compound, particularly in the context of rearrangements like the Mislow-Braverman-Evans (MBE) rearrangement (an allylic sulfoxide-sulfenate rearrangement), quantum chemical calculations are used to locate and optimize the geometry of the transition state structures. gu.senih.gov These calculations reveal the spatial arrangement of atoms and the changes in bonding that occur as this compound interconverts with its corresponding sulfoxide (B87167) isomer. Studies have shown that the MBE rearrangement of this compound proceeds via a five-membered cyclic transition state. nih.gov The geometry of this transition state is crucial for understanding the stereochemical outcome of the rearrangement. nih.gov

Determination of Potential Energy Surfaces and Reaction Energy Profiles

Potential Energy Surfaces (PES) are theoretical constructs that map the energy of a molecular system as a function of its geometric coordinates. gmu.edulibretexts.orgwayne.edulibretexts.org By calculating the energy of various molecular geometries, computational chemists can construct a PES that illustrates the energy changes along a reaction pathway, including the energies of reactants, products, intermediates, and transition states. gmu.eduwayne.edu For this compound transformations, DFT calculations are used to determine the relative energies of different species involved and the energy barriers (activation energies) that must be overcome for a reaction to occur. gu.se These energy profiles provide insights into the feasibility and kinetics of reactions involving this compound. For instance, computational studies on the MBE rearrangement have determined the energy barriers for the interconversion between this compound and allylic sulfoxide, both in the absence and presence of catalysts like palladium. gu.se These studies can show that the sulfoxide is generally preferred over the sulfenate at equilibrium. gu.se

Molecular Dynamics Simulations to Explore this compound Reaction Pathways

Molecular Dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time based on classical mechanics. nih.gov While quantum chemical methods provide a static picture of energy minima and transition states, MD simulations offer a dynamic view of chemical processes, allowing researchers to explore possible reaction pathways and the influence of temperature, solvent, and other environmental factors. rsc.orgmdpi.com For this compound, MD simulations could be used to observe the conformational changes of the molecule, its interactions with a solvent or catalyst, and potentially to sample different routes for a reaction to occur, especially in complex systems or condensed phases. nih.gov Reactive MD simulations are specifically designed to model chemical reactions by allowing for the breaking and formation of chemical bonds during the simulation. mdpi.commdpi.com This type of simulation could be applied to study the dynamic behavior of this compound under various conditions and identify plausible reaction trajectories.

Analysis of Electronic Structure, Bonding, and Charge Distribution in this compound

Understanding the electronic structure, bonding, and charge distribution within a molecule is fundamental to explaining its reactivity. Quantum chemical calculations provide detailed information about how electrons are distributed in this compound. This includes analyzing molecular orbitals (such as HOMO and LUMO), atomic charges, bond orders, and electron density maps. iphy.ac.cnmdpi.comrsc.orgnih.gov These analyses can reveal the polarity of different bonds, the areas of high and low electron density, and the potential sites for electrophilic or nucleophilic attack. For this compound, understanding the electron distribution around the sulfur and oxygen atoms, as well as the allyl group, is crucial for predicting its behavior in reactions, such as nucleophilic additions or rearrangements. gu.se Computational studies can quantify charge transfer between atoms and characterize the nature of chemical bonds (e.g., covalent or ionic character). iphy.ac.cnresearchgate.net

Computational Prediction of Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity refers to the preference for bond formation or cleavage at a specific site within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others. nih.govrsc.org Computational methods can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound by evaluating the relative energies of transition states leading to different products. researchgate.netnih.gov By comparing the activation energies for competing reaction pathways, computational studies can predict which product is kinetically favored. gmu.edu For instance, in reactions where this compound acts as a nucleophile or undergoes rearrangement, computational chemistry can help determine which atom (sulfur or oxygen) is more likely to react or which face of a double bond is preferentially attacked. gu.sersc.orgarxiv.org Studies on the MBE rearrangement, for example, investigate the stereochemical outcome by examining the different possible transition state conformations. nih.gov

Compound Names and PubChem CIDs

Advanced Spectroscopic Methodologies for Probing Allylsulfenate Reaction Mechanisms

In Situ Spectroscopic Monitoring of Allylsulfenate Formation and Consumption Kinetics

In situ spectroscopic monitoring allows for the real-time observation of chemical reactions as they occur, providing dynamic data on the formation and disappearance of reactants, products, and intermediates like this compound. This approach is crucial for understanding reaction kinetics and identifying transient species that might not be observable by ex situ methods.

Time-Resolved Infrared (TRIR) Spectroscopy for Mechanistic Intermediates

Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for studying reaction mechanisms by monitoring changes in vibrational modes over time nih.govunipr.itresearchgate.net. It is particularly useful for identifying and tracking transient intermediates, which often exhibit distinct IR absorption bands nih.govresearchgate.net. By probing the vibrational fingerprint of molecules, TRIR can provide structural information about fleeting species in real time unipr.it.

In the context of this compound, TRIR spectroscopy can be employed to follow its formation from precursors and its subsequent reactions. Specific vibrational frequencies associated with the S-O and C=C bonds within the this compound structure (C=C-S-O-H) can be monitored. Changes in the intensity of these bands, as well as the appearance and disappearance of bands corresponding to reactants, products, and other intermediates, provide kinetic data and mechanistic insights researchgate.net.

For example, TRIR can potentially detect the characteristic S-O stretching vibration of the sulfenic acid functional group, which is typically found in a specific wavenumber range. The transient nature of this compound means that these signals would appear and decay rapidly, requiring the high temporal resolution offered by TRIR unipr.it.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Profiling of Transient Species

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used for monitoring reaction kinetics, particularly when reactants, products, or intermediates have distinct electronic absorption bands in the UV-Vis region numberanalytics.comrsc.orgthermofisher.com. By measuring changes in absorbance at specific wavelengths over time, the concentrations of absorbing species can be determined, allowing for the calculation of reaction rates and the elucidation of rate laws rsc.orgthermofisher.comntnu.no.

This compound and related sulfur intermediates may exhibit characteristic UV-Vis absorption profiles due to the presence of chromophores, such as the C=C double bond and the sulfur atom with its lone pairs of electrons nih.gov. UV-Vis spectroscopy can be used to monitor the transient existence of this compound by tracking the appearance and decay of its specific absorbance bands nih.gov. This provides valuable kinetic data on its formation and consumption rates under various reaction conditions numberanalytics.comntnu.no.

While specific detailed research findings on this compound UV-Vis kinetics might require specialized literature, the general principle involves setting up a reaction that is expected to produce this compound and rapidly acquiring UV-Vis spectra at short time intervals. The change in absorbance at the wavelength of maximum absorption (λmax) for this compound would be plotted against time to obtain kinetic traces. Analysis of these traces can help determine the order of the reaction with respect to this compound and calculate rate constants thermofisher.com.

An illustrative example of kinetic data that could be obtained is presented in the hypothetical table below, showing the change in absorbance of a transient intermediate over time:

| Time (ms) | Absorbance (at λmax) |

| 0 | 0.000 |

| 10 | 0.150 |

| 20 | 0.280 |

| 30 | 0.350 |

| 40 | 0.320 |

| 50 | 0.250 |

| 60 | 0.180 |

| 70 | 0.100 |

| 80 | 0.050 |

| 90 | 0.020 |

| 100 | 0.005 |

This type of data, when analyzed using appropriate kinetic models, can reveal the lifetime of the intermediate and the rates of the steps involved in its formation and decay.

Dynamic Nuclear Magnetic Resonance (DNMR) in Elucidating Reversible this compound Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a technique used to study chemical systems undergoing dynamic processes, such as conformational changes, tautomerization, or reversible reactions, that interconvert different molecular species chemrxiv.org. When these processes occur at rates comparable to the NMR timescale, they can cause characteristic changes in the appearance of NMR spectra, such as peak broadening or coalescence chemrxiv.org.

This compound could potentially be involved in reversible equilibria, such as tautomerization between the sulfenic acid (R-S-OH) and possibly a thioxo form (R=S + H₂O), although the sulfenic acid form is generally considered more stable wikipedia.org. DNMR can be used to study the kinetics and thermodynamics of such interconversion processes if they are fast enough on the NMR timescale. By acquiring NMR spectra at different temperatures, the rates of exchange between different species can be determined from the changes in lineshape chemrxiv.org.

While direct DNMR studies specifically on this compound tautomerization might be limited due to its transient nature, DNMR has been successfully applied to study dynamic processes in other sulfenic acids or related sulfur compounds. This technique can provide information on the activation barriers for these processes and the relative populations of the interconverting species at equilibrium.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Radical this compound Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals unibo.itbruker.comethz.ch. If this compound is formed or participates in reactions involving radical intermediates, EPR spectroscopy can be a valuable tool for their identification and study unibo.itethz.ch.

Radical species involving this compound could potentially be formed through homolytic cleavage of bonds or single-electron transfer processes during its reactions. These radical intermediates would possess unpaired electrons and thus be detectable by EPR bruker.com. The EPR spectrum provides information about the nature of the radical, including the identity of the atom carrying the unpaired electron and the surrounding magnetic nuclei (e.g., hydrogen atoms), through analysis of hyperfine couplings unibo.itbruker.comwikipedia.org.

Due to the often short lifetimes of radicals, spin trapping techniques are frequently employed in conjunction with EPR spectroscopy wikipedia.orgfrontiersin.org. A spin trap is a diamagnetic compound that reacts rapidly with a transient radical to form a more stable radical adduct, which can then be detected by EPR wikipedia.orgfrontiersin.org. This approach could be used to capture this compound radicals or radicals involved in reactions producing or consuming this compound.

Analysis of the EPR spectrum of the spin adduct can provide indirect evidence for the structure of the original, short-lived radical wikipedia.org. Detailed research findings in this area would involve analyzing the g-value and hyperfine coupling constants of the observed EPR signals and comparing them to simulated spectra or data from known radical species to identify the this compound radical or related paramagnetic intermediates.

Mass Spectrometry (MS) Techniques for Characterization of Transient this compound Intermediates

Mass Spectrometry (MS) is a powerful analytical technique for identifying and characterizing chemical compounds based on their mass-to-charge ratio (m/z) rsc.orgmsu.edursc.org. Coupled with techniques that can generate or isolate transient species, MS can be used to detect and identify short-lived intermediates like this compound researchgate.netnih.gov.

Techniques such as electrospray ionization mass spectrometry (ESI-MS) or other soft ionization methods can be coupled with reaction systems to sample and analyze transient species in real time chemrxiv.orgnih.gov. Time-resolved MS approaches can provide information on the temporal evolution of different species during a reaction, helping to establish reaction pathways researchgate.net.

For this compound, MS can be used to confirm its formation by detecting a species with the expected molecular weight (C₃H₆OS) uni.lu. The fragmentation pattern observed in the mass spectrum can provide additional structural information, helping to differentiate this compound from isomeric compounds msu.edu. High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition of the intermediate researchgate.net.

Researchers might use online MS techniques to sample a reaction mixture suspected of containing this compound. By monitoring specific m/z values corresponding to this compound and potential related intermediates or products, the reaction progress and the transient existence of this compound can be tracked researchgate.net.

A hypothetical mass spectrometry data snippet for this compound might show a prominent peak at an m/z value corresponding to its protonated molecular ion ([M+H]⁺) or another characteristic adduct, along with fragment ions that support its structure.

| m/z Ratio | Relative Abundance (%) | Proposed Species/Fragment |

| 75.02 | 100 | [C₃H₆OS + H]⁺ |

| 57.01 | 45 | [C₃H₅S]⁺ or [C₃H₅O]⁺ |

| 43.04 | 60 | [C₃H₇]⁺ or [CH₃SO]⁺ |

| 41.02 | 80 | [C₃H₅]⁺ |

(Note: These m/z values and fragments are illustrative and would depend on the ionization method and fragmentation pathways.)

X-ray Crystallography of this compound Derivatives for Conformational Analysis and Mechanistic Validation

X-ray crystallography is a technique used to determine the precise three-dimensional atomic structure of crystalline compounds wikipedia.organton-paar.comsciencemuseum.org.uk. While this compound itself is a transient species and difficult to crystallize, stable derivatives or related compounds containing the sulfenic acid functional group can be studied using X-ray crystallography wikipedia.orgnih.gov.

For instance, X-ray crystallography of a stabilized sulfenic acid has shown the R-S-O-H structure wikipedia.org. Such structural data can support or refute proposed intermediates and transition states in reaction mechanisms involving this compound nih.gov. It can provide insights into potential intramolecular interactions, hydrogen bonding, or steric effects that might influence the reactivity and stability of the this compound species.

While direct crystallographic data on this compound is unlikely, studies on model compounds that mimic aspects of its structure can offer significant mechanistic validation by providing concrete structural parameters that can be used in computational studies or to interpret data from other spectroscopic techniques researchgate.net. The ability to visualize the arrangement of atoms in a stable derivative provides a solid foundation for understanding the behavior of the transient this compound.

Strategic Applications of Allylsulfenate Intermediates in Complex Organic Synthesis

Allylsulfenate-Mediated Methodologies for Carbon-Sulfur and Carbon-Carbon Bond Formation

This compound intermediates play a crucial role in forming both carbon-sulfur and carbon-carbon bonds. The reversible vulcanchem.comuni.lu-sigmatropic rearrangement between allylic sulfoxides and this compound esters is a key step in many transformations digimat.inacs.org. One significant application is the conversion of allyl alcohols to 1,3-dienes. This process involves the sulfenate-sulfoxide rearrangement followed by syn-elimination, providing a valuable method for constructing conjugated diene systems vulcanchem.com. While the most common application of the allylsulfoxide-allylsulfenate rearrangement has been the preparation of allylic alcohols through the addition of thiophilic reagents like phosphites or amines, recent work has explored other bond-forming reactions digimat.inacs.org. For instance, palladium-catalyzed reactions exploiting the allylsulfoxide-allylsulfenate equilibrium have been developed for the generation of sulfenate anions, which can then participate in carbon-carbon bond forming reactions like arylation to yield aromatic sulfoxides acs.org. This represents a pseudodomino sequence involving sulfenate generation and subsequent C-C bond formation acs.org.

Stereoselective and Enantioselective Synthesis via this compound Rearrangements

The vulcanchem.comuni.lu-sigmatropic rearrangement of allylic sulfoxides to allylsulfenates is a powerful tool for stereoselective synthesis, allowing for the transfer of chirality york.ac.ukscribd.com. This rearrangement can proceed with good 1,3-transfer of chirality even without additional controlling factors york.ac.uk.

Diastereoselective Induction in this compound Chemistry

Diastereoselective induction in this compound chemistry can be influenced by existing stereocenters in the substrate or by the reaction conditions. The rearrangement itself can lead to diastereoselective outcomes depending on the geometry of the double bond and the relative configuration of the stereocenters involved. Allylic 1,3-strain can act as a controlling factor in stereoselective transformations, including the allyl sulfoxide (B87167)/allyl sulfenate rearrangement york.ac.ukscribd.com. If the starting allylic sulfoxide or sulfenate contains a group in the 2-position on the γ-carbon of the allyl system, allylic 1,3-strain can lead to complete chirality transfer york.ac.uk. Diastereoselective alkylation reactions of sulfenate anions, precursors or related species to allylsulfenates, with stereoinduction provided by chiral auxiliaries or reagents have also been reported uoguelph.ca. This highlights how external chiral elements can influence the diastereochemical outcome of reactions involving sulfur species.

Development of Catalytic Systems and Promoters for this compound Reactions

Catalytic systems and promoters play a vital role in facilitating and controlling reactions involving this compound intermediates. Catalysts increase the rate of a chemical reaction by providing an alternative reaction pathway with lower activation energy and are not consumed in the process wikipedia.org. Promoters are substances that enhance the activity, selectivity, or stability of a catalyst, even though they are not catalysts themselves wikipedia.orgck12.orgazom.com. Palladium catalysts, for instance, have been shown to be effective in generating sulfenate anions from allyl sulfoxides, enabling subsequent reactions like arylation acs.org. This demonstrates the utility of transition metal catalysis in accessing and utilizing this compound species. While the search results specifically mention palladium as a catalyst in the context of generating sulfenate anions from allyl sulfoxides acs.org, the broader field of organosulfur chemistry and sigmatropic rearrangements utilizes various catalysts and promoters to control reaction pathways and improve efficiency. The development of new catalytic systems, including transition metal complexes and organocatalysts, continues to expand the synthetic utility of this compound chemistry.

Factors Influencing Reactivity, Regioselectivity, and Stereoselectivity in Allylsulfenate Chemistry

Solvent Effects on Allylsulfenate Reactivity and Mechanistic Pathways

The choice of solvent plays a significant role in modulating the reactivity and influencing the mechanistic pathways of reactions involving allylsulfenates. Solvent effects can arise from various interactions, including polarity, hydrogen bonding, and specific solvation of reactants, transition states, and intermediates.

In the context of the allylic sulfoxide-allylsulfenate rearrangement, the solvent can influence the equilibrium between the sulfoxide (B87167) and sulfenate forms and the rate of the rearrangement. For instance, kinetic experiments on the dynamic kinetic resolution of allylic sulfoxides by rhodium-catalyzed hydrogenation suggest that the sulfoxide racemization, which proceeds through an this compound intermediate, is predominantly an uncatalyzed nih.govuni.lu-sigmatropic rearrangement in non-polar solvents like toluene (B28343)/DCM mixtures. nih.gov However, under polar solvent conditions, such as methanol, a rhodium-catalyzed racemization pathway becomes significant. nih.gov This indicates that polar solvents can facilitate metal-catalyzed pathways involving this compound species.

Polar solvents, especially protic ones, can stabilize charged intermediates and transition states through solvation, potentially impacting the reaction rate and mechanism. libretexts.orgfiveable.me While the this compound rearrangement is often described as a concerted pericyclic reaction, solvent polarity can still influence the energy of the transition state. solubilityofthings.comvedantu.comchemrxiv.org The ability of a solvent to stabilize charge buildup in the transition state can affect the reaction barrier. solubilityofthings.com

Data from studies on related rearrangements, such as the Claisen rearrangement, highlight the significant influence of solvent polarity on reaction rates, with polar and hydrogen-bonding solvents often accelerating the process. vedantu.com While direct quantitative data specifically for this compound rearrangement across a range of solvents is not extensively available in the provided context, the general principles of solvent effects on pericyclic reactions and reactions involving polar intermediates are applicable.

Role of Ligands, Organocatalysts, and Metal Catalysts in Modulating this compound Transformations

Catalysts, including ligands, organocatalysts, and metal catalysts, are powerful tools for modulating the reactivity, regioselectivity, and stereoselectivity of reactions involving allylsulfenates. They can lower activation barriers, stabilize transition states, and direct the reaction pathway. researchgate.net

Metal catalysts, particularly transition metals, have been shown to influence transformations involving allylsulfenates. In the dynamic kinetic resolution of allylic sulfoxides, a rhodium complex acts as a dual-role catalyst, accelerating both the hydrogenation and the racemization (via this compound) processes. nih.gov This suggests that the metal can interact with the this compound intermediate or the preceding sulfoxide to facilitate the rearrangement. Palladium(II) and mercury(II) have also been mentioned as soft Lewis acids that can catalyze similar sigmatropic rearrangements by stabilizing negative charge buildup in the transition state. nih.gov

Ligands play a crucial role in metal-catalyzed reactions by coordinating to the metal center and influencing its electronic and steric environment. tu-chemnitz.de This can impact substrate binding, transition state stabilization, and ultimately, the selectivity of the reaction. Chiral ligands are particularly important in asymmetric catalysis, where they can induce enantioselectivity. scu.edu.cnrsc.org

Organocatalysts, which are small organic molecules, can also catalyze transformations involving allylsulfenates. They can operate through various mechanisms, including hydrogen bonding, Brønsted acid/base catalysis, or enamine catalysis. scu.edu.cnrsc.org While specific examples of organocatalysis directly on isolated allylsulfenates are not detailed in the provided information, organocatalytic strategies are increasingly being developed for various pericyclic reactions and rearrangements.

The interplay between the catalyst (metal or organocatalyst) and the ligand sphere can lead to highly controlled transformations. scu.edu.cnrsc.org For instance, chiral metal complexes with specific ligands can achieve high stereoselective control by orchestrating non-covalent interactions with the substrate. rsc.org

Steric and Electronic Effects of Substituents on this compound Rearrangement Barriers

Substituents on the allyl and sulfenate moieties of allylsulfenates can significantly influence the barrier to rearrangement and the regiochemical outcome. These effects are primarily steric and electronic in nature.

Steric effects arise from the physical bulk of substituents, which can influence the preferred conformation of the this compound and the transition state of the rearrangement. Bulky groups can lead to unfavorable steric interactions in certain transition state geometries, thereby increasing the activation barrier or favoring alternative pathways. For example, steric effects of ortho-substituents on allylic sulfoxides have been noted to contribute to enantioinduction in asymmetric hydrogenation reactions that involve this compound intermediates. nih.gov

Electronic effects relate to the ability of substituents to donate or withdraw electron density, which can affect the charge distribution in the this compound and the transition state. Electron-donating groups can stabilize positive charge development, while electron-withdrawing groups can stabilize negative charge development. In rearrangements, substituents can influence the migratory aptitude of groups and the stability of developing charges in the transition state. solubilityofthings.commsu.edu Studies on related rearrangements, such as the Claisen rearrangement, show that the electronic nature of substituents can dictate regioselectivity. chemrxiv.org Electron-donating groups can favor migration to positions further from the substituent, while electron-withdrawing groups can favor migration towards the substituent. chemrxiv.org This suggests that similar electronic influences could be at play in this compound rearrangements, affecting which carbon of the allyl group is preferentially involved in bond formation.

The stability of intermediates and transition states is crucial in determining the reaction pathway and rate. solubilityofthings.commsu.edu Substituent effects that stabilize the transition state of the nih.govuni.lu-sigmatropic rearrangement will lower the activation barrier and increase the reaction rate. Conversely, substituents that destabilize the transition state will increase the barrier and slow down the reaction.

Influence of Temperature and Pressure on Reaction Kinetics and Selectivity Outcomes

Temperature and pressure are fundamental parameters that influence reaction kinetics and can affect selectivity.

Temperature has a direct impact on reaction rates. Increasing the temperature generally increases the kinetic energy of molecules, leading to more frequent collisions and a higher proportion of collisions that overcome the activation energy barrier. weebly.comstudymind.co.uklibretexts.org For the this compound rearrangement, increasing the temperature would typically lead to a faster rate of rearrangement. The relationship between temperature and the rate constant is described by the Arrhenius equation. libretexts.org Differences in activation energies for competing reaction pathways can lead to changes in selectivity with temperature. If one pathway has a significantly higher activation energy than another, increasing the temperature will accelerate the faster reaction more dramatically, potentially altering the product distribution.

Pressure primarily affects reactions involving gaseous reactants or transition states with significant volume changes. Increasing the pressure of a gaseous reaction increases the concentration of reactants, leading to more frequent collisions and a higher reaction rate. weebly.comstudymind.co.uk While this compound rearrangements often occur in solution, pressure can still have an effect, particularly if the transition state occupies a smaller or larger volume than the reactants. High pressure can favor reactions that proceed through more compact transition states. The provided information mentions optimizing the efficiency of dynamic kinetic resolution by using low pressures of hydrogen gas to decrease the rate of hydrogenation relative to the rate of the sigmatropic rearrangement, highlighting the influence of pressure on competing reaction rates. nih.gov

The influence of temperature and pressure on selectivity arises when a reaction can proceed through multiple pathways leading to different products (regioselectivity or stereoselectivity). If the competing pathways have different activation parameters (activation energy and activation volume), changing the temperature or pressure can alter their relative rates and thus the selectivity of the reaction.

Chirality Transfer Mechanisms in Asymmetric this compound Reactions

Chirality transfer is a key aspect of asymmetric synthesis involving chiral molecules or catalysts. In the context of this compound chemistry, chirality transfer mechanisms are particularly relevant in asymmetric transformations, such as the asymmetric nih.govuni.lu-sigmatropic rearrangement of chiral allylic sulfoxides.

The Mislow-Evans rearrangement of allylic sulfoxides to allylsulfenates and subsequent trapping is a well-established reaction that can involve the transfer of chirality from the sulfur center to the carbon center or vice versa. This rearrangement is often described as a concerted pericyclic process, which can lead to a high degree of stereospecificity. vedantu.com

In asymmetric this compound reactions, a chiral element (either in the starting material, a reagent, or a catalyst) dictates the stereochemical outcome. Chirality can be transferred from a chiral center, an axial chirality, or even a transient axial chirality in an intermediate. rsc.orgresearchgate.netpku.edu.cn

For the allylic sulfoxide-allylsulfenate rearrangement, if the allylic sulfoxide is chiral at the sulfur atom, the nih.govuni.lu-sigmatropic rearrangement can transfer this chirality to the carbon framework, generating a new chiral center or influencing the stereochemistry of existing centers in the this compound or its subsequent reaction products. The stereochemical outcome of this rearrangement is often explained by considering a chair-like transition state, where the relative orientation of the groups influences the stereochemistry of the product. organic-chemistry.org

Chiral catalysts or ligands can induce asymmetry in reactions involving achiral or prochiral allylsulfenates or their precursors. These catalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other during the rate- or selectivity-determining step. scu.edu.cnrsc.org The mechanism of chirality transfer in catalytic asymmetric reactions can involve direct transfer from the chiral catalyst to the product or through the formation of chiral intermediates. pku.edu.cn

Studies on asymmetric rearrangements and transformations highlight various strategies for chirality transfer, including hydrogen-bonding assisted mechanisms and transient-axial-chirality transfer. rsc.orgpku.edu.cn These studies underscore the importance of understanding the detailed mechanism and transition state structure to predict and control chirality transfer in this compound chemistry.

Allylic 1,3-strain can also play a role in controlling stereoselectivity and chirality transfer in the allyl sulfoxide/allyl sulfenate rearrangement. york.ac.uk The presence of substituents can influence the preferred conformation and transition state, leading to enhanced chirality transfer. york.ac.uk

Emerging Research Frontiers and Future Directions in Allylsulfenate Chemistry

Exploration of Novel Methods for Allylsulfenate Generation and Stabilization

The transient nature of this compound necessitates the development of novel strategies for its controlled generation and stabilization to enable its study and synthetic application. One promising avenue involves the use of sigmatropic rearrangements. For instance, the 2,3-sigmatropic rearrangement of allyl sulfoxides, which are relatively unreactive towards nucleophiles, can yield highly reactive allyl sulfenate esters in situ. This strategy has been explored as a potential method for generating electrophiles for applications such as mechanism-based enzyme inactivation nih.gov.

Another approach to controlled generation can be found in biological systems. Enzymes like alliinase, found in Allium species and certain bacteria, catalyze the conversion of sulfoxides like alliin (B105686) into this compound, which then rapidly condenses to form thiosulfinates like allicin (B1665233) nih.govresearchgate.net. Studying the mechanisms of these enzymes provides valuable insights into controlled this compound formation under mild conditions. Research into bacterial alliinases with novel substrate specificities, such as those from Ensifer adhaerens, highlights the potential for enzymatic methods in generating specific sulfenate species nih.gov.

Stabilization of this compound intermediates is crucial for their synthetic utility. This can involve generating the species in the presence of trapping agents or designing systems where the sulfenate is stabilized through non-covalent interactions or by being tethered to a larger molecular scaffold. Future research may explore solid-supported systems or microreactor technologies to generate and immediately utilize allylsulfenates, minimizing their decomposition pathways.

Advancements in Asymmetric Catalysis Utilizing this compound Intermediates

The development of asymmetric catalysis is a critical area in modern organic synthesis, aiming to produce enantiomerically enriched compounds. While this compound itself is achiral, its formation and subsequent reactions can occur within a chiral environment dictated by a catalyst or reagent, leading to the induction of asymmetry in the product. Although direct examples of asymmetric catalysis specifically utilizing isolated this compound intermediates are scarce due to their instability, research in related areas provides a framework for future exploration.

Asymmetric catalysis often relies on controlling the stereochemistry of reactions involving reactive intermediates nsf.govnih.govrsc.org. Strategies such as chiral ion-pairing, organocatalysis, and transition-metal catalysis have been successfully applied to control the stereochemical outcome of reactions involving charged or transient species nih.govnih.govrsc.org. Given that allylsulfenates can be generated from sulfoxides or participate in reactions with electrophiles or nucleophiles, there is potential to design chiral catalytic systems that influence the transition states of these transformations.

For instance, if this compound is generated in situ, a chiral catalyst present could interact with the sulfenate or a co-reactant to favor the formation of one enantiomer over the other in a subsequent bond-forming step. Research into asymmetric allylation reactions and transformations involving sulfur-containing intermediates provides relevant methodologies that could potentially be adapted for this compound chemistry nih.govacs.org. The challenge lies in designing catalysts that can effectively control the stereochemistry of reactions involving this highly reactive and often short-lived intermediate.

Photochemical and Electrochemical Approaches to this compound Reactivity

Photochemical and electrochemical methods offer alternative and often milder routes to generate and control the reactivity of chemical species, including reactive intermediates like this compound sciltp.comnoelresearchgroup.comresearchgate.netchemrxiv.org. These methods can provide access to different reaction pathways and intermediates compared to traditional thermal methods.

Photochemical approaches could involve using light energy to trigger the formation of this compound from a precursor or to activate this compound for specific reactions. This might involve photolysis of suitable sulfur compounds or photocatalysis in the presence of a photosensitizer. Research in photochemical reactions, such as UV-induced alkene isomerization or photocatalytic transformations, demonstrates the potential of light to drive complex chemical processes researchgate.netresearchgate.net. Applying these principles to precursors that can yield this compound could lead to novel generation methods or reactivity patterns.

Electrochemical methods involve using electrical energy to drive chemical reactions, often through redox processes. Electrolysis can be used to generate reactive species or to induce transformations. Electrochemical generation of sulfur-centered radicals or anionic species that could rearrange to form this compound is a possible avenue. Furthermore, electrochemical techniques could be used to study the redox properties of this compound and its precursors, providing insights into its reactivity. The combination of electrochemistry and catalysis, including asymmetric electrocatalysis, is an active area of research that could potentially be applied to this compound chemistry in the future noelresearchgroup.comresearchgate.net.

This compound in Biomimetic Transformations and Mechanistic Insights into Biological Systems

This compound plays a crucial role in the biochemistry of Allium species, being a key intermediate in the formation of characteristic organosulfur compounds like allicin nih.govresearchgate.net. Studying these natural transformations provides valuable inspiration for biomimetic chemistry, aiming to replicate biological processes in vitro.

Biomimetic transformations involving this compound could involve designing artificial enzyme mimics or catalytic systems that can convert sulfoxide (B87167) precursors into this compound and guide its subsequent reactions to form specific products. Understanding the precise enzymatic mechanisms, including the role of cofactors like pyridoxal (B1214274) phosphate (B84403) in alliinase activity, is essential for developing such biomimetic systems nih.govresearchgate.net.

Furthermore, investigating the formation and reactions of this compound in biological contexts can provide deeper mechanistic insights into the bioactivity of garlic compounds. While the article excludes safety and dosage, understanding the chemical fate of this compound in vivo and its interactions with biological molecules is a significant area of research. This could involve studying its reactions with thiols, proteins, or other biomolecules, which are relevant to the observed biological effects of garlic extracts. Research into biomimetic systems for molecular recognition and biosensing highlights the broader potential of mimicking biological processes for various applications mdpi.com.

Application of Machine Learning and Artificial Intelligence for Predicting this compound Reactivity and Design

The complexity and transient nature of this compound make it an ideal candidate for the application of computational tools like machine learning (ML) and artificial intelligence (AI) to predict its behavior and guide the design of experiments. ML and AI can analyze large datasets of chemical reactions and properties to identify patterns and make predictions about reactivity, stability, and potential reaction pathways cam.ac.uknih.govbeilstein-journals.orgcmu.eduresearchgate.net.

For this compound chemistry, ML algorithms could be trained on data from theoretical calculations (e.g., density functional theory) and experimental observations (if available) to predict:

The most favorable conditions for this compound generation from various precursors.

Its reactivity towards different nucleophiles, electrophiles, or radical species.

The stability and lifetime of this compound under different environmental conditions (solvent, temperature, presence of additives).

Potential competing reaction pathways.

AI could also be used in the automated design of synthetic routes that involve this compound as an intermediate. By learning from known reactions and chemical principles, AI algorithms could propose novel strategies for synthesizing complex molecules through transformations involving this compound. The development of platforms that combine automated experiments with AI for predicting chemical reactivity is already an active area of research with the potential to accelerate discovery in organic chemistry cam.ac.uk. While applying these tools specifically to this compound presents challenges due to limited direct experimental data on its isolated form, computational studies can provide valuable theoretical insights to guide experimental design.

Q & A

Q. What standard analytical methods are recommended for characterizing allylsulfenate purity and structural integrity?

this compound characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, ensure subsampling follows protocols to minimize preparation errors (e.g., incremental selection, homogenization) . Report analytical parameters (e.g., solvent systems, column specifications) and validate results against certified reference materials (CRMs) listed in chemical standards databases .

Q. How should experimental protocols for this compound synthesis be documented to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail reaction conditions (temperature, catalysts, solvents) in the main text.

- Include purity verification data (e.g., NMR spectra, melting points) for novel compounds.

- Provide step-by-step procedures for key intermediates in supplementary materials . For known compounds, cite literature confirming identity (e.g., CAS registry numbers) .

Q. What are the critical quality attributes (CQAs) to monitor during this compound synthesis?

CQAs include:

- Reaction yield (optimized via DOE).

- Byproduct formation (monitored via GC-MS).

- Stability under storage conditions (assessed via accelerated degradation studies). Document deviations using error propagation models to quantify uncertainty in final results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?

Apply a systematic framework:

- Hypothesis testing : Compare activation energies (DFT calculations) vs. experimental yields.

- Data stratification : Group results by solvent polarity, catalyst loading, or temperature.

- Contradiction analysis : Identify the "principal contradiction" (e.g., solvent-catalyst interactions) driving variability using sensitivity analysis . Reference multi-context validation approaches, such as those in Alloy’s clustering framework for complex datasets .

Q. What computational strategies are effective for modeling this compound’s reactivity in novel reaction pathways?

Combine:

- Density Functional Theory (DFT) for transition-state analysis.

- Molecular dynamics (MD) simulations to predict solvent effects. Validate predictions with experimental kinetics (e.g., Arrhenius plots). Ensure computational parameters (basis sets, solvation models) align with benchmarks from authoritative reviews in analytical chemistry .

Q. How should researchers design experiments to optimize this compound’s stability in aqueous environments?

Adopt a Quality by Design (QbD) approach:

- Risk assessment : Identify degradation pathways (hydrolysis, oxidation) via forced degradation studies.

- Design of Experiments (DOE) : Vary pH, ionic strength, and stabilizers (e.g., antioxidants).

- Response surface methodology (RSM) : Model stability as a function of critical parameters. Report results with error margins and confidence intervals per analytical subsampling guidelines .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in biological assays?

Use:

- Non-linear regression (e.g., Hill equation) for IC₅₀/EC₅₀ determination.

- ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers using Grubbs’ test and report raw data in appendices per toxicological profile standards .

Q. How can researchers address discrepancies between experimental and computational data on this compound’s electronic properties?

- Calibration : Adjust computational models using experimental UV-Vis or cyclic voltammetry data.

- Error analysis : Quantify systematic vs. random errors (e.g., basis set limitations in DFT).

- Contextualize findings : Discuss limitations in the "Discussion" section, referencing mixed-methods frameworks .

Literature and Ethical Practices

Q. What criteria should guide the selection of credible sources for this compound literature reviews?

Prioritize:

Q. How should researchers address ethical considerations in this compound studies involving biological testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.